molecular formula C8H11ClN2O B8625262 3-(5-Chloro-3-pyridyloxy)propylamine

3-(5-Chloro-3-pyridyloxy)propylamine

Cat. No.: B8625262
M. Wt: 186.64 g/mol
InChI Key: OSXCVHJYLZZOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-3-pyridyloxy)propylamine is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-(5-chloropyridin-3-yl)oxypropan-1-amine

InChI

InChI=1S/C8H11ClN2O/c9-7-4-8(6-11-5-7)12-3-1-2-10/h4-6H,1-3,10H2

InChI Key

OSXCVHJYLZZOBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)OCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-chloro-5-(3-chloropropoxy)pyridine (5.74 g, 28.0 mmol) was dissolved in methanol (25 mL) and added to concentrated ammonium hydroxide solution (29.7%, 14.8 M, 55 mL) in a heavy-walled glass pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 100° C. (oil bath temperature) for 6 h. After cooling, the mixture was concentrated by rotary evaporation. Saturated NaCl solution (10 mL) was added to the residue, and the solution (pH 6) was extracted with ether (3×25 mL) to remove impurities. The aqueous layer was basified to pH 10 with 10% NaOH solution, and the mixture was extracted with chloroform (4×25 mL). The combined chloroform extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 3.30 g (63.4%) of an oil.
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Yield
63.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.